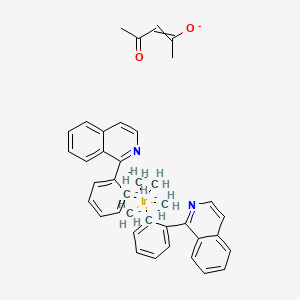
Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III): is an organometallic complex with the molecular formula C35H27IrN2O2. It is widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound is known for its ability to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under specific conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while reduction may produce iridium complexes with lower oxidation states .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is used as a red phosphorescent dopant in OLED devices. It enhances the efficiency and stability of these devices by suppressing triplet-triplet annihilation .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of high-efficiency OLED displays and lighting. Its ability to emit red light with high efficiency makes it valuable for creating vibrant and energy-efficient displays .
Mecanismo De Acción
The mechanism of action of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) involves its ability to act as a phosphorescent emitter. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state. It then emits light as it returns to the ground state. The piq ligand in the complex helps to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime and high emission efficiency .
Comparación Con Compuestos Similares
- Bis(2-phenylpyridine)(acetylacetonato)iridium(III)
- Bis(2-phenylbenzothiazole)(acetylacetonato)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonato)iridium(III)
Comparison: Compared to these similar compounds, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to suppress triplet-triplet annihilation more effectively. This results in a shorter phosphorescent lifetime and higher emission efficiency, making it particularly valuable for applications in OLED devices .
Propiedades
Fórmula molecular |
C39H39IrN2O2-7 |
|---|---|
Peso molecular |
760.0 g/mol |
Nombre IUPAC |
carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1 |
Clave InChI |
LTSOUZKTWXFEMK-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


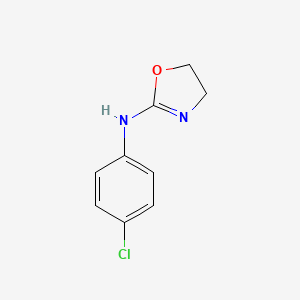
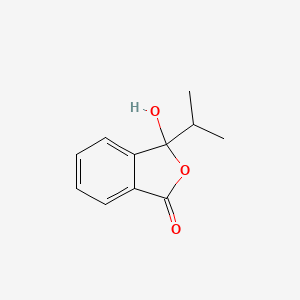
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
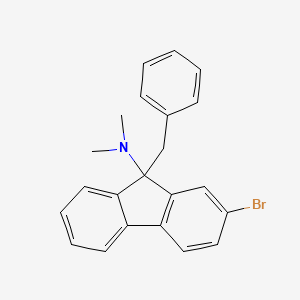
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
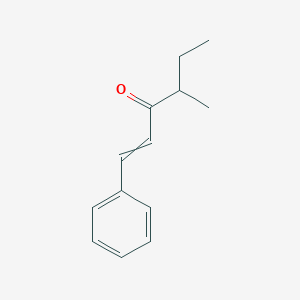
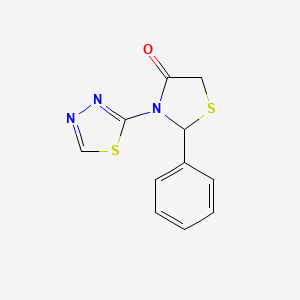


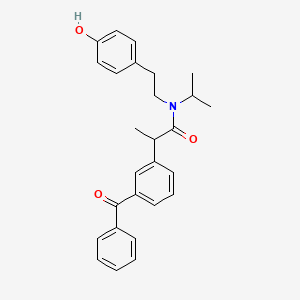

![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
